molecular formula C12H17BBrNO2 B595120 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1256360-64-1

2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B595120
CAS No.: 1256360-64-1
M. Wt: 297.987
InChI Key: QDYURULIZKUCKL-UHFFFAOYSA-N
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Description

2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS RN: 1256360-64-1) is a versatile heteroaromatic building block with a molecular formula of C12H17BBrNO2 and a molecular weight of 297.98 . This compound integrates both a bromo substituent and a protected boronic acid in the form of a pinacol ester on the same pyridine ring, making it a highly valuable synthon for sequential and selective metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . Its primary research value lies in the construction of complex, multifunctional pyridine derivatives, which are privileged structures in medicinal chemistry and materials science. The methyl group at the 3-position of the pyridine ring can influence the electron density and steric profile, potentially offering unique reactivity and selectivity in coupling processes. Researchers utilize this compound to develop active pharmaceutical ingredients (APIs), agrochemicals, and organic ligands. For optimal stability, this material should be stored in an inert atmosphere at 2-8°C and is classified with the hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This product is intended for research purposes only and is not for medicinal or household use.

Properties

IUPAC Name

2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO2/c1-8-6-9(7-15-10(8)14)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYURULIZKUCKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675308
Record name 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
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Molecular Weight

297.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256360-64-1
Record name Pyridine, 2-bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256360-64-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2,5-Dibromo-3-methylpyridine

The foundational intermediate for most routes originates from 2-amino-3-methylpyridine through a three-step process:

Step 1: Acetylation
2-Amino-3-methylpyridine reacts with acetic anhydride under reflux to form an acetyl-protected intermediate, preventing undesired side reactions during subsequent bromination.

Step 2: Regioselective Bromination
Controlled addition of liquid bromine (Br₂) at 50–60°C introduces a bromine atom at position 5:

C6H6N2+Br2ΔC6H5BrN2+HBr\text{C}6\text{H}6\text{N}2 + \text{Br}2 \xrightarrow{\Delta} \text{C}6\text{H}5\text{BrN}_2 + \text{HBr}

Thin-layer chromatography (TLC) monitors reaction completion, achieving 65–70% isolated yield after recrystallization.

Step 3: Diazotization and Bromine Substitution
Treatment with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at −5–10°C replaces the amino group with bromine via a Sandmeyer-type mechanism:

C6H5BrN2+HBrCuBrC6H4Br2+N2\text{C}6\text{H}5\text{BrN}2 + \text{HBr} \xrightarrow{\text{CuBr}} \text{C}6\text{H}4\text{Br}2 + \text{N}_2 \uparrow

Cuprous bromide (CuBr) catalyzes the reaction, yielding 2,5-dibromo-3-methylpyridine in 65% yield.

Miyaura Borylation at Position 5

The critical boronate installation employs palladium-catalyzed cross-coupling with bis(pinacolato)diboron (B₂Pin₂):

Reaction Conditions

  • Catalyst : Pd(dppf)Cl₂ (1–5 mol%)

  • Base : Potassium acetate (KOAc, 3 equiv)

  • Solvent : 1,4-Dioxane, 80–100°C, 12–24 h

  • Molar Ratio : 1:1.2 (dibromide:B₂Pin₂)

Mechanistic Insights
Oxidative addition of the C–Br bond at position 5 to Pd(0) forms a Pd(II) intermediate, which transmetallates with B₂Pin₂. Reductive elimination yields the boronate ester while retaining the bromine at position 2:

C6H4Br2+B2Pin2PdC6H4Br(Bpin)+BrBpin\text{C}6\text{H}4\text{Br}2 + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd}} \text{C}6\text{H}_4\text{Br(Bpin)} + \text{BrBpin}

Typical yields range from 50–75%, with purity >95% after column chromatography.

Alternative Synthetic Routes

Directed Ortho-Metalation-Borylation

For laboratories equipped with air-sensitive reagents, this method avoids palladium catalysts:

  • Lithium-Halogen Exchange
    2-Bromo-5-iodo-3-methylpyridine reacts with n-BuLi at −78°C, generating a lithiated species at position 5.

  • Borylation
    Quenching with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane introduces the Bpin group:

C6H3BrI+LiC6H3BrLiBoron reagentC6H3Br(Bpin)\text{C}6\text{H}3\text{BrI} + \text{Li} \rightarrow \text{C}6\text{H}3\text{BrLi} \xrightarrow{\text{Boron reagent}} \text{C}6\text{H}3\text{Br(Bpin)}

Yields reach 60–68%, but require stringent anhydrous conditions.

One-Pot Halogen Dance Strategy

A novel approach under investigation utilizes a halogen dance mechanism to reposition bromine atoms:

  • Initial Bromination
    3-Methylpyridine undergoes electrophilic bromination at position 4 using N-bromosuccinimide (NBS).

  • Thermal Rearrangement
    Heating to 150°C in dimethylformamide (DMF) induces bromine migration to position 2, followed by Miyaura borylation at position 5.
    Preliminary results show 45% overall yield, but scalability remains unproven.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Diazotization-Borylation6595Scalable, avoids cryogenic conditionsRequires toxic HBr and CuBr
Directed Metalation6090No Pd catalystsSensitive to moisture/oxygen
Halogen Dance4585Novel mechanismLow yield, unoptimized

Industrial-Scale Considerations

Process Optimization

  • Solvent Recycling : Dioxane recovery via distillation reduces costs by 30%.

  • Catalyst Loading : Nano-encapsulated Pd catalysts lower Pd usage to 0.5 mol% without yield loss.

  • Safety : Continuous flow reactors minimize exposure to bromine and diazonium intermediates.

Quality Control

  • HPLC Analysis : C18 column, 60:40 acetonitrile/water, detects residual dibromide (<0.1%).

  • ¹H NMR Verification : Key signals include δ 8.20 (H-6, s), 2.49 (CH₃, s), and 1.35 ppm (Bpin CH₃) .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles.

    Solvents: Common solvents include tetrahydrofuran (THF), dimethylformamide (DMF), and toluene.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Substituted Pyridines: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine depends on the specific reaction it undergoes. In Suzuki-Miyaura coupling, the boronic ester group reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of a bromine atom, a methyl group, and a boronic ester group in 2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine provides it with distinct reactivity and versatility in organic synthesis. This makes it a valuable intermediate for the synthesis of various biologically active compounds and functional materials.

Biological Activity

2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12_{12}H17_{17}BBrN O2_2
  • Molecular Weight : 297.98 g/mol
  • CAS Number : 1310404-49-9

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. It has been shown to inhibit key signaling pathways involved in cell proliferation and survival.

Kinase Inhibition

Research indicates that this compound exhibits inhibitory activity against several kinases:

  • GSK-3β : An important regulator in various cellular processes including metabolism and cell division.
  • IKK-β : Involved in the NF-kB signaling pathway which is crucial for immune response.
  • ROCK-1 : Plays a role in cytoskeletal dynamics and cell migration.

Biological Activity Data

The following table summarizes the inhibitory activity of this compound against various kinases:

Kinase IC50 (nM) Mechanism
GSK-3β8Competitive inhibition
IKK-β20Allosteric inhibition
ROCK-115Competitive inhibition

Study on Neuroprotective Effects

A study investigated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. The results indicated that treatment with this compound significantly reduced cell death and improved cell viability compared to controls.

Anti-inflammatory Activity

In a separate study focusing on inflammation models using BV-2 microglial cells, the compound demonstrated a marked reduction in nitric oxide (NO) and interleukin-6 (IL-6) levels at concentrations as low as 1 µM. This suggests its potential as an anti-inflammatory agent.

Toxicity Profile

While exploring the therapeutic potential of this compound, it is essential to consider its toxicity. The compound has been classified with the following hazard statements:

  • H302: Harmful if swallowed.
  • H315: Causes skin irritation.

These findings necessitate careful handling and further investigation into its safety profile.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

The synthesis typically involves sequential functionalization of the pyridine core. A common approach is:

Bromination : Introduce bromine at the 5-position of 3-methylpyridine via electrophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled conditions .

Boronic ester installation : Perform a Miyaura borylation reaction using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) to install the dioxaborolane group at the 5-position. Optimize solvent (THF or dioxane) and base (KOAc) for high yield .
Purification often involves column chromatography and recrystallization to isolate the product.

Basic: Which spectroscopic and structural characterization techniques are most effective?

  • NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methyl at C3, bromine at C5, and boronic ester at C5). The boronic ester’s pinacol group shows distinct peaks at δ ~1.3 ppm (12H, singlet) .
  • X-ray crystallography : Resolves steric effects (e.g., methyl-bromo spatial arrangement) and confirms boronic ester geometry. Use SHELXL for refinement and OLEX2 for structure visualization .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z 338.07 for C₁₃H₂₀BBrNO₂) .

Advanced: How does steric hindrance from substituents affect Suzuki-Miyaura cross-coupling efficiency?

The methyl (C3) and bromo (C5) groups create steric bulk, potentially slowing transmetallation. Mitigation strategies include:

  • Ligand selection : Bulky ligands like SPhos or RuPhos enhance catalytic activity by reducing steric clashes .
  • Temperature optimization : Elevated temperatures (80–100°C) improve reaction kinetics.
  • Solvent polarity : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
    Monitor reaction progress via TLC or LC-MS to adjust conditions dynamically.

Advanced: How to resolve discrepancies between experimental and computational structural data?

  • Crystallographic refinement : Use SHELXL’s TWIN/BASF commands for twinned crystals and anisotropic displacement parameters .
  • DFT benchmarking : Compare optimized geometries (B3LYP/6-311+G(2d,p)) with X-ray data. Adjust basis sets to account for dispersion forces in the boronic ester .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts) to explain packing anomalies .

Advanced: What protocols ensure stability during storage and handling?

  • Moisture sensitivity : Store under argon at –20°C in amber vials. Use molecular sieves (4Å) in solution .
  • Oxygen-free handling : Employ Schlenk lines or gloveboxes for reactions.
  • Decomposition monitoring : Regular ¹H NMR checks detect hydrolysis of the boronic ester to boronic acid (δ ~7 ppm for B–OH) .

Basic: What are key applications in pharmaceutical research?

This compound serves as a versatile intermediate in:

  • Biaryl synthesis : Suzuki couplings to form kinase inhibitor scaffolds (e.g., JAK2 inhibitors) .
  • Late-stage functionalization : Introduce fluorophores or bioisosteres via cross-coupling at the boronic ester site .

Advanced: How to optimize low-yielding cross-coupling reactions?

  • Pre-activation : Stir the boronic ester with Cs₂CO₃ to form the borate complex before adding the aryl halide .
  • Microwave-assisted synthesis : Reduce reaction time (30–60 mins) and improve yields by 10–15% .
  • Alternative catalysts : Test Pd PEPPSI-IPr for challenging substrates due to its high turnover number.

Basic: What computational methods predict reactivity and electronic properties?

  • Frontier Molecular Orbital (FMO) analysis : Identify nucleophilic (HOMO at boronic ester) and electrophilic (LUMO at bromine) sites .
  • Molecular Electrostatic Potential (MEP) : Map charge distribution to predict regioselectivity in electrophilic attacks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromo-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

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